molecular formula C11H8ClF3O2 B13111187 6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B13111187
M. Wt: 264.63 g/mol
InChI Key: FBONWTVFBPWHTM-UHFFFAOYSA-N
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Description

6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable naphthalene derivative.

    Chlorination: The naphthalene derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

    Trifluoromethoxylation: The chlorinated intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethoxybenzene, in the presence of a catalyst to introduce the trifluoromethoxy group.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone core, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenone derivatives.

Scientific Research Applications

6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its properties in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid

Uniqueness

6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C11H8ClF3O2

Molecular Weight

264.63 g/mol

IUPAC Name

6-chloro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8ClF3O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2

InChI Key

FBONWTVFBPWHTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)Cl

Origin of Product

United States

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